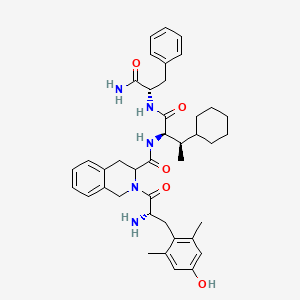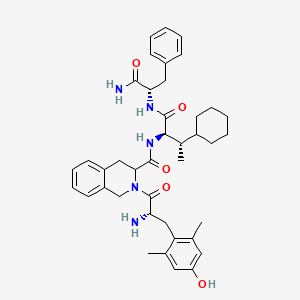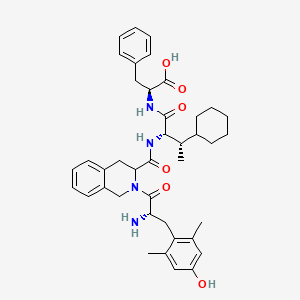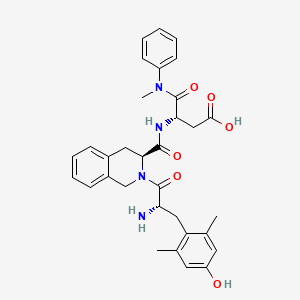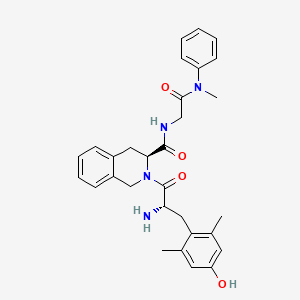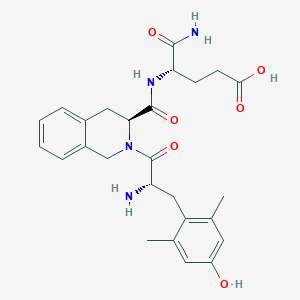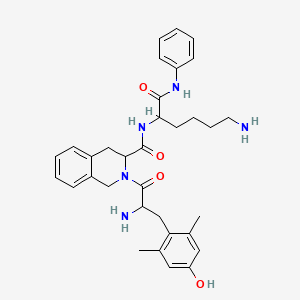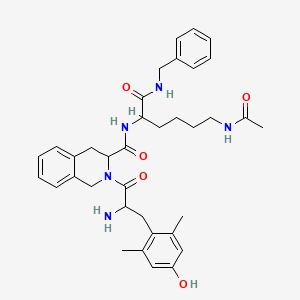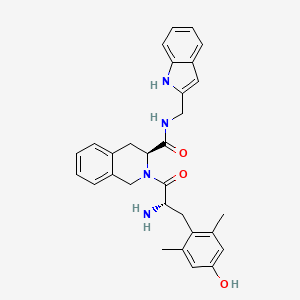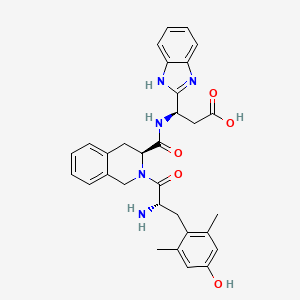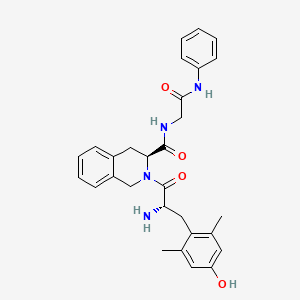
H-Dmt-Tic-Gly-NH-Ph
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-Gly-NH-Ph is a synthetic opioid peptide analog that has garnered significant interest in the field of medicinal chemistry. This compound is part of a class of molecules designed to interact with opioid receptors, specifically targeting delta and mu-opioid receptors. The structure of this compound includes 2’,6’-dimethyl-L-tyrosine (Dmt), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), glycine (Gly), and a phenyl (Ph) group at the C-terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Dmt-Tic-Gly-NH-Ph involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:
- Protection of the amino group of 2’,6’-dimethyl-L-tyrosine.
- Coupling of protected 2’,6’-dimethyl-L-tyrosine with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Deprotection of the intermediate product followed by coupling with glycine.
- Final coupling with a phenyl group at the C-terminus using a suitable reagent .
Industrial Production Methods: Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps .
Chemical Reactions Analysis
Types of Reactions: H-Dmt-Tic-Gly-NH-Ph can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in 2’,6’-dimethyl-L-tyrosine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The phenyl group at the C-terminus can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to quinone derivatives .
Scientific Research Applications
H-Dmt-Tic-Gly-NH-Ph has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for pain management due to its opioid receptor activity.
Industry: Utilized in the development of new opioid receptor ligands with improved efficacy and reduced side effects
Mechanism of Action
H-Dmt-Tic-Gly-NH-Ph exerts its effects by binding to delta and mu-opioid receptors. The binding of this compound to these receptors activates intracellular signaling pathways, leading to analgesic effects. The molecular targets include G-protein-coupled receptors (GPCRs), which mediate the downstream effects such as inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity .
Comparison with Similar Compounds
- H-Dmt-Tic-Gly-NH-CH2-Ph
- H-Dmt-Tic-NH-CH2-Bid (1H-benzimidazole-2-yl)
- H-Dmt-Tic-NH-CH2-Ph
Comparison: H-Dmt-Tic-Gly-NH-Ph is unique due to its balanced delta and mu-opioid receptor agonism. In contrast, H-Dmt-Tic-Gly-NH-CH2-Ph exhibits potent delta-antagonism and high mu-agonism, while H-Dmt-Tic-NH-CH2-Bid shows potent delta-agonism with less mu-agonism .
Properties
Molecular Formula |
C29H32N4O4 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2-anilino-2-oxoethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)29(37)33-17-21-9-7-6-8-20(21)14-26(33)28(36)31-16-27(35)32-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,36)(H,32,35)/t25-,26-/m0/s1 |
InChI Key |
JQERUKPESNWSQA-UIOOFZCWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


